5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18383753
InChI: InChI=1S/C10H11BrF3NO/c1-5(2)16-9-3-6(10(12,13)14)7(11)4-8(9)15/h3-5H,15H2,1-2H3
SMILES:
Molecular Formula: C10H11BrF3NO
Molecular Weight: 298.10 g/mol

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine

CAS No.:

Cat. No.: VC18383753

Molecular Formula: C10H11BrF3NO

Molecular Weight: 298.10 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine -

Specification

Molecular Formula C10H11BrF3NO
Molecular Weight 298.10 g/mol
IUPAC Name 5-bromo-2-propan-2-yloxy-4-(trifluoromethyl)aniline
Standard InChI InChI=1S/C10H11BrF3NO/c1-5(2)16-9-3-6(10(12,13)14)7(11)4-8(9)15/h3-5H,15H2,1-2H3
Standard InChI Key PWWNFBQPFMCJLN-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C=C(C(=C1)C(F)(F)F)Br)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 5-bromo-2-propan-2-yloxy-4-(trifluoromethyl)aniline, reflects its substitution pattern: a bromine atom at position 5, an isopropoxy group at position 2, and a trifluoromethyl group at position 4 on the aniline ring. Key identifiers include:

PropertyValue
Molecular FormulaC10H11BrF3NO\text{C}_{10}\text{H}_{11}\text{BrF}_3\text{NO}
Molecular Weight298.10 g/mol
Canonical SMILESCC(C)OC1=C(C=C(C(=C1)C(F)(F)F)Br)N
InChIKeyPWWNFBQPFMCJLN-UHFFFAOYSA-N
PubChem CID134691234

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom offers a site for further functionalization via cross-coupling reactions .

Spectroscopic and Crystallographic Data

Although crystallographic data for this specific compound are unavailable, related brominated anilines exhibit planar aromatic systems with intermolecular hydrogen bonding involving the amine group . For example, 4-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline (PubChem CID: 118800336) crystallizes in a triclinic system with lattice parameters a=7.2748(3)A˚,b=9.07A˚a = 7.2748(3) \, \text{Å}, b = 9.07 \, \text{Å}, suggesting similar packing interactions could occur in 5-bromo-2-isopropoxy-4-trifluoromethylphenylamine .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-bromo-2-isopropoxy-4-trifluoromethylphenylamine typically involves sequential functionalization of a benzene ring:

  • Halogenation: Introduction of bromine via electrophilic substitution using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) under acidic conditions.

  • Etherification: Reaction with isopropyl alcohol or an isopropyl halide in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to install the isopropoxy group.

  • Trifluoromethylation: Incorporation of the CF3-\text{CF}_3 group using reagents like CF3Cu\text{CF}_3\text{Cu} or CF3TMS\text{CF}_3\text{TMS} (trimethyl(trifluoromethyl)silane).

A representative reaction sequence is:

C6H5NH2Br2/FeC6H4BrNH2(CH3)2CHOH/baseC6H3Br(OCH(CH3)2)NH2CF3TMSC10H11BrF3NO\text{C}_6\text{H}_5\text{NH}_2 \xrightarrow{\text{Br}_2/\text{Fe}} \text{C}_6\text{H}_4\text{BrNH}_2 \xrightarrow{\text{(CH}_3\text{)}_2\text{CHOH}/\text{base}} \text{C}_6\text{H}_3\text{Br(OCH(CH}_3\text{)}_2\text{)NH}_2 \xrightarrow{\text{CF}_3\text{TMS}} \text{C}_{10}\text{H}_{11}\text{BrF}_3\text{NO}

Optimization Challenges

Yield optimization is hindered by competing side reactions, such as over-bromination or premature oxidation of the amine group. Solvent choice (e.g., dichloromethane vs. DMF) and temperature control (0–25°C) are critical to suppress byproducts .

Research Gaps and Future Directions

Unresolved Questions

  • Toxicity Profile: No data exist on acute or chronic toxicity.

  • Synthetic Scalability: Current routes are laboratory-scale; pilot-scale production requires cost-effective trifluoromethylation methods.

  • Biological Target Identification: High-throughput screening is needed to identify protein targets or antimicrobial activity .

Comparative Analysis with Analogues

Compared to 4-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline (MW: 306.03 g/mol), the isopropoxy group in the target compound may confer greater steric hindrance, affecting binding affinity in drug-receptor interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator